N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be synthesized by bromination of 1-methylpyrazole . This intermediate is then reacted with a suitable sulfonamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The pyrazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrazole derivative .
Scientific Research Applications
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems.
Materials Science: It can be incorporated into materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups can influence the compound’s binding affinity and specificity . The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: A simpler pyrazole derivative with similar reactivity.
4-Bromo-1-methyl-1H-pyrazole: Another closely related compound used in similar applications.
Uniqueness
N-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN3O3S/c1-16(9-13-12(14)8-15-17(13)2)21(18,19)11-6-4-10(20-3)5-7-11/h4-8H,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YISZSCDEHMIBNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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